molecular formula C19H14O2 B11852070 3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one CAS No. 57221-61-1

3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B11852070
CAS No.: 57221-61-1
M. Wt: 274.3 g/mol
InChI Key: JAQHDCXOLGCUPY-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, which lacks the hydroxy and naphthyl groups.

    Flavonoids: A class of compounds structurally related to chalcones, known for their diverse biological activities.

    Curcumin: A well-known natural compound with a similar structure, possessing anti-inflammatory and antioxidant properties.

Uniqueness

3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is unique due to the presence of both a hydroxy group and a naphthyl group, which confer distinct chemical properties and potential biological activities. These structural features may enhance its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

57221-61-1

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

(E)-3-(2-hydroxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C19H14O2/c20-18-8-4-3-6-15(18)11-12-19(21)17-10-9-14-5-1-2-7-16(14)13-17/h1-13,20H/b12-11+

InChI Key

JAQHDCXOLGCUPY-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.